molecular formula C29H27N5O2 B2516465 5-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1115970-43-8

5-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No. B2516465
CAS RN: 1115970-43-8
M. Wt: 477.568
InChI Key: BAVAQKDBVFBVKV-UHFFFAOYSA-N
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Description

The compound of interest, 5-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole, is a derivative that falls within a class of compounds known for their potential pharmacological activities. These compounds often contain a piperazine ring and an oxadiazole moiety, which are structural features associated with various biological activities, including anticonvulsant and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of appropriate acid hydrazides with other chemical entities such as ciprofloxacin, norfloxacin, or other aromatic compounds in the presence of reagents like phosphorous oxychloride . The synthesis process is carefully characterized by techniques such as elemental analyses, NMR, and mass spectral studies to confirm the structure of the newly synthesized molecules .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction studies. These studies reveal that the piperazine ring often adopts a chair conformation and that the compounds crystallize in the monoclinic crystal system. Intermolecular hydrogen bonds and other interactions such as C—H…O contribute to the crystal packing, which can be further analyzed using Hirshfeld surface analysis to understand the nature of intermolecular contacts .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through computational methods such as density functional theory (DFT) calculations. These calculations help identify reactive sites for electrophilic and nucleophilic attacks, which are crucial for understanding the chemical behavior of the molecules under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of various functional groups like the oxadiazole ring and the piperazine moiety influences properties such as solubility, melting point, and reactivity. The compounds' biological activities are often evaluated through in vitro assays, such as antiproliferative activities against human tumor cell lines or antibacterial activities against various bacterial strains . The pharmacophore model is also used to validate the biological activity and establish structure-activity relationships among the synthesized compounds .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimicrobial Agents : A study synthesized a novel series of thiazolidinone derivatives, highlighting the process of obtaining compounds with antimicrobial activity against various bacteria and fungi. Although not directly mentioning the specified compound, this research underscores the relevance of structurally similar compounds in developing antimicrobial agents (Patel et al., 2012).

  • Antibacterial Activity : Research on quinazoline derivatives fused with oxadiazole and piperazine groups has demonstrated significant antibacterial activities, particularly against methicillin and quinolone-resistant Staphylococcus aureus. This indicates the potential of compounds with these moieties to combat antibiotic-resistant bacteria (Patel, 2020).

Anticancer Potential

  • Anticancer Agents : A study focused on the synthesis of indole–quinoline–oxadiazole hybrids, investigating their cytotoxic potential against cancer cell lines. This research exemplifies the exploration of compounds with oxadiazole moieties for cancer treatment, suggesting that derivatives of the mentioned compound could also have anticancer applications (Kamath et al., 2016).

  • Proapoptotic Anticancer Agents : Another study synthesized quinoxaline-1,3,4-oxadiazole hybrids as inhibitors of the anti-apoptotic Bcl-2 protein, demonstrating their potential in inducing apoptotic responses in cancer cells. This highlights the therapeutic potential of oxadiazole derivatives in designing anticancer drugs (Ono et al., 2020).

properties

IUPAC Name

5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-20-7-9-21(10-8-20)28-31-29(36-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)22-11-13-23(35-2)14-12-22/h3-14,19H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVAQKDBVFBVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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